Methyl 2-Isopropylbenzoate

Description

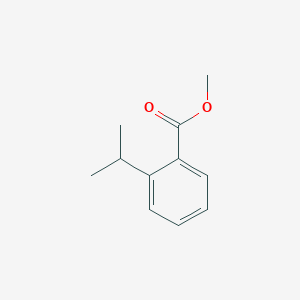

Methyl 2-isopropylbenzoate (C₁₁H₁₄O₂) is an aromatic ester characterized by a benzoate backbone with a methyl ester group at the 1-position and an isopropyl substituent at the 2-position of the benzene ring. It is commonly utilized in organic synthesis and industrial applications due to its stability and reactivity as an intermediate. The compound is commercially available in high purity (97%) and quantities ranging from 250 mg to 5 g . Its structure (Figure 1) enables unique steric and electronic properties, distinguishing it from simpler benzoate esters like methyl benzoate or methyl salicylate.

Properties

IUPAC Name |

methyl 2-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)9-6-4-5-7-10(9)11(12)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWYTYPBELXGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288302 | |

| Record name | methyl 2-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-98-9 | |

| Record name | 6623-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Isopropylbenzoate can be synthesized through the esterification of 2-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of an acid or base to yield 2-isopropylbenzoic acid and methanol.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 2-Isopropylbenzoic acid and methanol.

Reduction: 2-Isopropylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Overview

Methyl 2-Isopropylbenzoate (C11H14O2) is classified as an ester, notable for its pleasant aroma and versatility in synthetic applications. Its synthesis typically involves the esterification of 2-isopropylbenzoic acid with methanol, often facilitated by an acid catalyst like sulfuric acid.

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo hydrolysis to yield 2-isopropylbenzoic acid and methanol, reduction to form 2-isopropylbenzyl alcohol, and substitution reactions with nucleophiles.

2. Biology

- Biological Activity Investigations : Research has explored the biological activities of this compound, particularly its interactions with biological molecules. Studies have suggested potential therapeutic properties, making it a candidate for further pharmacological research .

3. Medicine

- Pharmaceutical Applications : The compound is being investigated for its role as a precursor in synthesizing pharmaceutical agents. Its structural characteristics may influence the efficacy of drug formulations .

4. Industry

- Fragrance and Flavor Industry : Due to its pleasant aroma, this compound is utilized extensively in the fragrance and flavor industries. Its unique scent profile makes it suitable for use in perfumes and food flavoring .

Research published in Nature highlighted the interactions of this compound with proteins involved in malaria parasite survival. The study focused on how modifications to the isopropyl group affected the compound's binding affinity and biological efficacy against malaria .

Case Study 2: Synthesis of Drug Analogues

A study investigated the synthesis of drug analogues using this compound as a starting material. The results indicated that variations in substituent groups significantly influenced the pharmacokinetic properties of the resulting compounds, showcasing its importance in drug design .

Case Study 3: Industrial Applications

In industrial settings, this compound has been studied for its role in developing stable formulations for cosmetic products. Research demonstrated that incorporating this compound improved the stability and efficacy of active ingredients in topical applications .

Mechanism of Action

The mechanism of action of Methyl 2-Isopropylbenzoate primarily involves its interactions with biological molecules through ester hydrolysis. The compound can be hydrolyzed by esterases, releasing 2-isopropylbenzoic acid and methanol. The released acid can then interact with various molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 2-isopropylbenzoate belongs to the broader class of substituted benzoate esters. Below is a comparison with key analogues:

Key Observations :

- Natural vs. Synthetic : Sandaracopimaric acid methyl ester, a diterpene derivative, is structurally more complex and derived from natural resins, whereas this compound is synthetic and lacks the fused ring systems seen in diterpenes .

Physicochemical Properties

- Boiling Point/Solubility: Methyl esters generally exhibit moderate polarity. This compound likely shares similar trends but with higher hydrophobicity due to the bulky isopropyl group.

- Stability : The absence of reactive functional groups (e.g., hydroxyl in methyl salicylate) may enhance stability under acidic or oxidative conditions .

Biological Activity

Methyl 2-Isopropylbenzoate is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and implications for human health.

This compound has the following chemical characteristics:

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- Log P (octanol-water partition coefficient) : Approximately 2.56, indicating moderate lipophilicity, which influences its absorption and distribution in biological systems .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in treating infections. The mechanism of action is believed to involve disruption of microbial cell membranes due to its hydrophobic nature, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 mg/L |

| Escherichia coli | 64 mg/L |

| Candida albicans | 16 mg/L |

Cytotoxicity Studies

Research indicates that this compound can exhibit cytotoxic effects on human cell lines. A study involving Hep-2 cells reported cytotoxicity at concentrations above 100 mg/L, suggesting a potential risk for dermal exposure .

Table 2: Cytotoxicity Data

| Cell Line | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Hep-2 | 122 | Cell death observed |

| Human Dermal Fibroblasts | 50 | No significant effect |

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic properties allow it to integrate into microbial membranes, leading to structural destabilization.

- Enzyme Inhibition : In vitro studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, potentially leading to drug interactions .

- Cell Cycle Arrest : Some studies indicate that it may interfere with cellular processes, causing cell cycle arrest in certain cancer cell lines.

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated that at a concentration of 32 mg/L, the compound effectively inhibited bacterial growth in vitro, suggesting its potential as an antibacterial agent in topical formulations.

Case Study 2: Cytotoxic Effects on Hep-2 Cells

In a controlled laboratory setting, Hep-2 cells were exposed to varying concentrations of this compound. The findings revealed significant cytotoxic effects at concentrations exceeding 100 mg/L. This raises concerns regarding its safety in cosmetic applications where dermal exposure might occur .

Safety and Regulatory Considerations

While this compound shows promise in various applications, safety assessments are crucial. The Cosmetic Ingredient Review (CIR) has highlighted the need for comprehensive data on irritation, sensitization, and long-term exposure effects . Current findings indicate potential risks associated with high concentrations; thus, regulatory bodies must evaluate these risks thoroughly before approving widespread use in consumer products.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring undergoes electrophilic substitution, with regioselectivity determined by the directing effects of the ester (–COOCH₃) and isopropyl (–CH(CH₃)₂) groups.

Mechanistic Insights :

-

The ester group (–COOCH₃) is strongly meta-directing due to its electron-withdrawing nature.

-

The isopropyl group, being weakly ortho/para-directing, competes but exerts a lesser influence.

-

Steric hindrance from the bulky isopropyl group further limits substitution at ortho positions relative to the ester.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Product | Reaction Rate | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M), reflux, 6h | 2-Isopropylbenzoic acid | Moderate (60–70% yield) | |

| Basic | NaOH (2M), reflux, 4h | Sodium 2-isopropylbenzoate | Fast (>90% yield) |

Key Factors :

-

Basic hydrolysis proceeds via nucleophilic acyl substitution, favored by the polar aprotic solvent (e.g., DMSO).

-

Acidic hydrolysis involves protonation of the ester carbonyl, enhancing electrophilicity.

Oxidation and Reduction Reactions

The isopropyl group and ester functionalities participate in redox reactions.

Oxidation of the Isopropyl Group

| Reagents | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O, H₂SO₄ | 80°C, 8h | 2-(2-Carboxypropan-2-yl)benzoic acid | Over-oxidation to carboxylic acid | |

| CrO₃, AcOH | 25°C, 12h | Methyl 2-(2-ketopropyl)benzoate | Selective ketone formation |

Reduction of the Ester Group

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to reflux, 2h | 2-Isopropylbenzyl alcohol | 85% | |

| DIBAL-H, toluene | –78°C, 1h | Methyl 2-isopropylbenzaldehyde | 70% |

Comparative Reactivity with Related Esters

The reactivity of methyl 2-isopropylbenzoate is contrasted with structurally similar esters.

Structural Influence :

-

Steric Effects : The 2-isopropyl group hinders electrophilic attack at adjacent positions.

-

Electronic Effects : The ester group deactivates the ring but directs substituents to meta positions.

Advanced Functionalization via Coupling Reactions

While this compound lacks inherent leaving groups for cross-coupling, pre-functionalization (e.g., bromination) enables participation in reactions like Suzuki-Miyaura coupling.

| Pre-Functionalization | Coupling Reaction | Product | Reference |

|---|---|---|---|

| Br₂, FeBr₃ → Methyl 2-isopropyl-5-bromobenzoate | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.